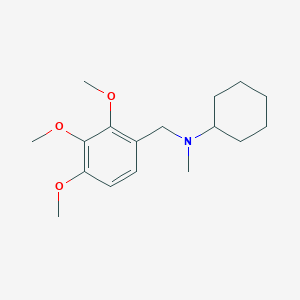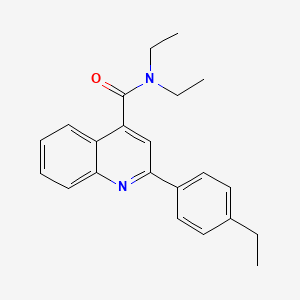
N-methyl-N-(2,3,4-trimethoxybenzyl)cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2,3,4-trimethoxybenzyl)cyclohexanamine, also known as O-Desmethyltramadol (ODT), is a synthetic opioid compound that is structurally related to tramadol. It has gained significant attention in recent years due to its potential application in pain management and addiction treatment. The purpose of
作用机制
ODT works by binding to the mu-opioid receptor in the brain and spinal cord, which leads to the activation of the reward pathway and the release of dopamine. This results in the reduction of pain and the feeling of euphoria. ODT also has the ability to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
ODT has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain, induce feelings of euphoria, and improve mood. Additionally, ODT has been shown to have anti-inflammatory effects, which may contribute to its pain-relieving properties.
实验室实验的优点和局限性
One advantage of using ODT in lab experiments is that it has a lower potential for abuse and dependence than other opioids, which makes it a safer option for researchers. Additionally, ODT has been shown to have a longer half-life than tramadol, which may make it more suitable for certain experiments. However, one limitation of using ODT in lab experiments is that it is a controlled substance and requires special handling and storage procedures.
未来方向
There are a number of future directions for research on ODT. One area of interest is the potential use of ODT in the treatment of depression and anxiety. Additionally, there is interest in developing new formulations of ODT that may improve its efficacy and reduce its potential for abuse. Finally, there is a need for further research on the long-term effects of ODT use, particularly in terms of its potential for addiction and dependence.
Conclusion:
In conclusion, ODT is a synthetic opioid compound that has gained significant attention in recent years due to its potential application in pain management and addiction treatment. It has a higher affinity for the mu-opioid receptor than tramadol, which may make it more effective in relieving pain. Additionally, ODT has a lower potential for abuse and dependence than other opioids, which makes it a promising candidate for addiction treatment. There are a number of future directions for research on ODT, including its potential use in the treatment of depression and anxiety, the development of new formulations, and further research on its long-term effects.
合成方法
ODT can be synthesized through a multi-step process involving the reaction of cyclohexanone with 2,3,4-trimethoxybenzaldehyde to form the intermediate 2,3,4-trimethoxyphenylcyclohexanone. This intermediate is then reduced with sodium borohydride to form the final product, ODT.
科学研究应用
ODT has been studied extensively for its potential use in pain management and addiction treatment. It has been shown to have a higher affinity for the mu-opioid receptor than tramadol, which may make it more effective in relieving pain. Additionally, ODT has been shown to have a lower potential for abuse and dependence than other opioids, which makes it a promising candidate for addiction treatment.
属性
IUPAC Name |
N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-18(14-8-6-5-7-9-14)12-13-10-11-15(19-2)17(21-4)16(13)20-3/h10-11,14H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQDZWHXIKAZPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=C(C=C1)OC)OC)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421929 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(benzyloxy)-3-methoxybenzyl]-1-piperazinecarbaldehyde](/img/structure/B5803366.png)



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5803380.png)
![1-benzyl-4-(2-methyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803381.png)
![3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5803394.png)



![N-(2-fluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5803420.png)
![4-{2-[oxo(1-pyrrolidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5803424.png)
![7-(3,4-dichlorophenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5803428.png)
![3-[(4-methoxybenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5803444.png)